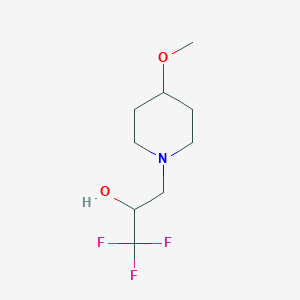
2-(2-Ethylcyclohexyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a faint odor and is used in various chemical applications. The compound is characterized by the presence of a cyclohexane ring substituted with an ethyl group and an ethan-1-ol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcyclohexyl)ethan-1-ol typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 2-ethylcyclohexanol with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of reactants and the removal of products, which allows for better control over reaction conditions and higher yields. Catalysts such as metal oxides may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
2-(2-Ethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylcyclohexyl)ethan-1-ol
- 2-(2-Propylcyclohexyl)ethan-1-ol
- 2-(2-Butylcyclohexyl)ethan-1-ol
Uniqueness
2-(2-Ethylcyclohexyl)ethan-1-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(2-ethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(9)7-8-11/h9-11H,2-8H2,1H3 |
Clave InChI |
RLVAFRKBMPLQFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


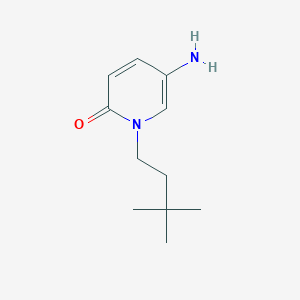


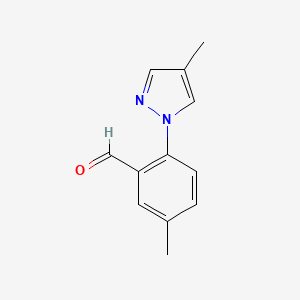
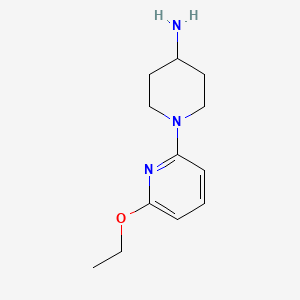
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
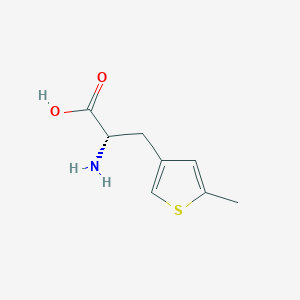


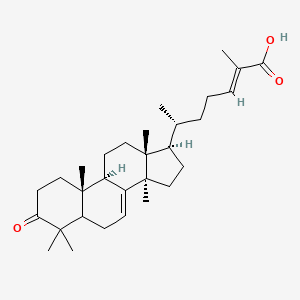
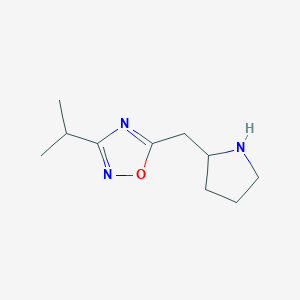
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
